Remdesivir-D5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

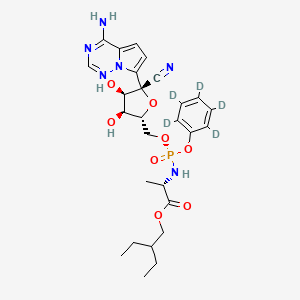

Remdesivir-D5 is a deuterated analog of remdesivir, a broad-spectrum antiviral medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of remdesivir. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound’s behavior in biological systems without altering its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Remdesivir-D5 involves multiple steps, starting from the preparation of the nucleoside analog. The key steps include:

Synthesis of the nucleoside analog: This involves the formation of the nucleoside core structure.

Deuteration: Specific hydrogen atoms in the nucleoside analog are replaced with deuterium atoms using deuterated reagents.

Coupling reactions: The nucleoside analog is then coupled with other chemical groups to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: Ensuring high yield and purity of the final product.

Use of deuterated reagents: To achieve the desired deuteration.

Purification: Using techniques such as chromatography to isolate the pure compound.

化学反応の分析

Types of Reactions: Remdesivir-D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: Specific atoms or groups in the compound can be substituted with other atoms or groups.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be studied for their pharmacological properties.

科学的研究の応用

Remdesivir-D5 has several scientific research applications, including:

Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion of remdesivir in biological systems.

Metabolic pathway analysis: To identify and study the metabolites formed from remdesivir.

Drug interaction studies: To understand how remdesivir interacts with other drugs in the body.

Biological research: To study the effects of remdesivir on various biological pathways and systems.

作用機序

Remdesivir-D5, like remdesivir, acts as an adenosine triphosphate analog. It inhibits the RNA-dependent RNA polymerase enzyme, which is essential for the replication of RNA viruses. By incorporating into the viral RNA, this compound causes premature termination of the RNA chain, thereby inhibiting viral replication. The molecular targets include the RNA polymerase enzyme and the viral RNA.

類似化合物との比較

Remdesivir: The non-deuterated version of Remdesivir-D5.

GS-441524: An active metabolite of remdesivir.

Favipiravir: Another antiviral drug that targets RNA polymerase.

Molnupiravir: An antiviral drug with a similar mechanism of action.

Uniqueness of this compound: The uniqueness of this compound lies in its deuterated structure, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of remdesivir in biological systems.

生物活性

Remdesivir-D5, a deuterated derivative of remdesivir, is an antiviral compound that has garnered attention due to its potential efficacy against various RNA viruses, including coronaviruses. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

Remdesivir (GS-5734) is a phosphoramidate prodrug that is metabolized into its active form, GS-443902, which inhibits viral replication by competing with endogenous nucleotides for incorporation into viral RNA. The deuterated version, this compound, is designed to enhance metabolic stability and potentially improve therapeutic outcomes.

The primary mechanism by which remdesivir and its derivatives exert their antiviral effects is through the inhibition of viral RNA-dependent RNA polymerase (RdRp). This inhibition leads to delayed chain termination during RNA synthesis, effectively stalling viral replication. Studies indicate that this compound maintains this mechanism while exhibiting improved pharmacokinetic properties due to its deuterated structure.

Pharmacological Properties

| Property | Remdesivir | This compound |

|---|---|---|

| Chemical Structure | GS-5734 | GS-5734-D5 |

| Active Metabolite | GS-443902 | GS-443902-D5 |

| EC50 (against SARS-CoV-2) | 0.087 μmol/L | TBD |

| Half-life | ~1 hour | TBD |

| Selectivity Index | ~500-fold | TBD |

In Vitro Activity

Recent studies have demonstrated that this compound exhibits comparable antiviral activity to remdesivir against various RNA viruses. For instance, it has been shown to inhibit the replication of SARS-CoV-2 in Vero cells with an effective concentration (EC50) similar to that of its parent compound. Additionally, this compound has been evaluated for its activity against other coronaviruses such as MERS-CoV and human coronaviruses.

Case Studies and Clinical Findings

- COVID-19 Treatment : In a clinical trial involving patients with moderate COVID-19, remdesivir demonstrated significant improvements in clinical outcomes compared to standard care. The trial indicated a reduction in recovery time and mortality rates among treated patients .

- Combination Therapy : A study exploring the combination of remdesivir with monoclonal antibodies showed enhanced survival rates in animal models infected with Ebola virus. The combination therapy resulted in 80% survival when administered together compared to lower survival rates with monotherapy .

- Pregnancy Cases : A case series involving pregnant women treated with remdesivir on a compassionate basis reported higher recovery rates and fewer severe adverse events compared to historical controls .

Research Findings

Several studies have highlighted the biochemical properties and efficacy of remdesivir and its derivatives:

- Pharmacokinetics : The pharmacokinetic profile suggests that this compound may have improved absorption and distribution characteristics due to the presence of deuterium, which can enhance metabolic stability .

- Toxicology Studies : In vitro cytotoxicity assessments indicate that both remdesivir and its deuterated form exhibit low toxicity levels in human cell lines, supporting their safety for therapeutic use .

特性

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i6D,7D,8D,9D,10D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-ZOXPTPMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[P@](=O)(N[C@@H](C)C(=O)OCC(CC)CC)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。